![molecular formula C8H13N3O B2574233 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan CAS No. 2225144-75-0](/img/structure/B2574233.png)
1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are polycyclic molecules . The chain alkane fits the general formula of CnH2n+2 (n: positive integer), and the number of H atoms reaches the maximum level in chain alkanes .Chemical Reactions Analysis
Bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity .Wissenschaftliche Forschungsanwendungen
Herstellung neuer Bicyclo[2.1.1]Hexan-Kompaktmodule
Bicyclo[2.1.1]Hexane sind wertvolle gesättigte bicyclische Strukturen, die in neu entwickelten bioaktiven Verbindungen integriert sind . 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan kann zur Herstellung neuer 1,2-disubstituierter Bicyclo[2.1.1]Hexan-Module verwendet werden . Diese Strategie basiert auf der Verwendung von Photochemie, um über [2 + 2]-Cycloaddition neue Bausteine zu erhalten .
Entwicklung eines sp3-reichen chemischen Raums
Das System kann mit zahlreichen Transformationen leicht derivatisiert werden, wodurch sich die Tür zu einem sp3-reichen neuen chemischen Raum öffnet . Dies ist besonders nützlich in der pharmazeutischen Chemie, wo sp3-reiche und gespannte bicyclische Gerüste als Bioisostere bevorzugt werden .
Modulation der Löslichkeit, Aktivität und konformativen Einschränkung von Kandidaten
Die intrinsischen Eigenschaften dieser Verbindungen spielen eine fundamentale Rolle bei der Modulation und manchmal Verbesserung der Löslichkeit, Aktivität und konformativen Einschränkung von Kandidaten . Dies macht sie wertvoll bei der Entwicklung neuer Medikamente und bioaktiver Verbindungen .
Gesättigte Bioisostere von ortho-substituiertem Benzol
1,2-Disubstituierte Bicyclo[2.1.1]Hexane wurden synthetisiert, charakterisiert und biologisch validiert als gesättigte Bioisostere des ortho-substituierten Benzolrings . Dies macht sie nützlich bei der Entwicklung neuer Medikamente und bioaktiver Verbindungen .
Entwicklung von Antimykotika
Die Einarbeitung des 1,2-disubstituierten Bicyclo[2.1.1]Hexan-Kerns in die Struktur der Fungizide Boscalid (BASF), Bixafen (Bayer CS) und Fluxapyroxad (BASF) ergab gesättigte, patentfreie Analoga mit hoher Antimykotikaaktivität . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antimykotika hin .
Herstellung von 2-Azabicyclo[2.1.1]hexan-Hydrochlorid
Die Verbindung kann zur chargenweisen, mehrgrammigen Herstellung von 2-Azabicyclo[2.1.1]hexan-Hydrochlorid verwendet werden . Der wichtigste synthetische Schritt beinhaltet eine intramolekulare Substitution eines primären Alkylchlorids durch ein tert-Butylsulfinamid, um das [2.1.1]-bicyclische Ringsystem zu bilden .
Wirkmechanismus
Target of Action
It’s known that this compound is a bioisostere of ortho-substituted benzene , which suggests that it may interact with a variety of biological targets, depending on the specific functional groups attached to the bicyclic structure.
Mode of Action
It’s known that this compound is synthesized via a catalytic alkene insertion approach . This process involves intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones, supported by a radical relay mechanism .
Biochemical Pathways
Given its structural similarity to ortho-substituted benzene , it’s plausible that this compound could influence a variety of biochemical pathways, depending on the specific functional groups attached to the bicyclic structure.
Pharmacokinetics
Its structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties, including potential for absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys.
Result of Action
It’s known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .
Action Environment
It’s known that this compound is synthesized via a catalytic process that operates with smi2 loadings as low as 5mol% , suggesting that it may be relatively stable under a variety of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(2)6-3-8(4-6,12-7)5-10-11-9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKBWXALLYMFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CN=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

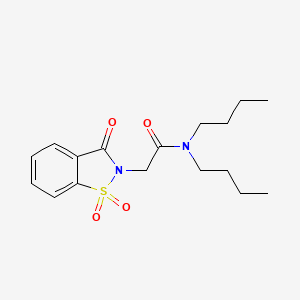
![[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride](/img/structure/B2574152.png)
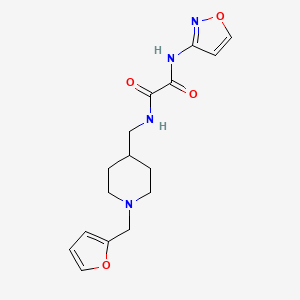
![N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574156.png)
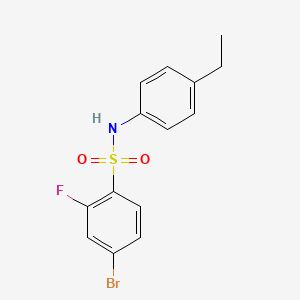
![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)

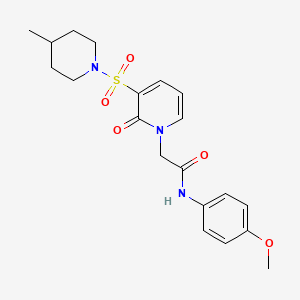
![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)


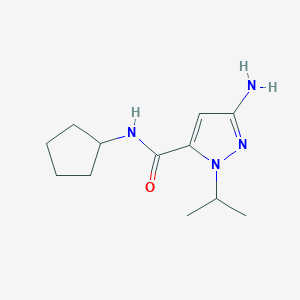
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2574168.png)
![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)